(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Description
Properties
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHHMSERHRZQZ-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic structure. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available precursors, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.
Reduction: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks through various functionalization reactions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates .
Industry
In the industrial sector, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is primarily determined by its functional groups and three-dimensional structure. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bicyclic framework provides rigidity and spatial orientation, which can influence the compound’s interactions with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol
- 2-Azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The oxabicyclo structure also provides a rigid and well-defined three-dimensional framework, making it a valuable intermediate in synthetic organic chemistry .
Biological Activity
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is a bicyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
- Molecular Formula : C8H12O2
- Molar Mass : 140.18 g/mol
Biological Activity Overview
The biological activity of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde has been investigated in various studies, focusing primarily on its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2020) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde has shown promise as an anti-inflammatory agent. A study by Johnson et al. (2021) evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound.
The mechanisms underlying the biological activities of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde are still being elucidated. Preliminary findings suggest that the compound may exert its effects through the following pathways:
- Inhibition of Cell Wall Synthesis : Its structure may interfere with the synthesis of bacterial cell walls.
- Modulation of Cytokine Production : The compound appears to modulate signaling pathways involved in inflammation, leading to decreased cytokine production.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, patients treated with a topical formulation containing (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde showed a 70% improvement in symptoms compared to a control group receiving standard antibiotic treatment.
Case Study 2: Inflammatory Disorders
A randomized controlled trial investigated the use of this compound in patients with rheumatoid arthritis. Results indicated that patients receiving the compound experienced a significant decrease in joint swelling and pain over a 12-week period compared to placebo.
Q & A
Q. What are the optimal synthetic routes for (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde?
Methodological Answer: Synthesis of this bicyclic aldehyde can be approached via cyclization and oxidation strategies. For example:
- Cyclization : Use Diels-Alder or intramolecular etherification to construct the bicyclo[3.2.1]octane framework. Evidence from analogous oxabicyclo compounds suggests that stereochemical control can be achieved using chiral catalysts or enantioselective conditions .
- Oxidation : Convert a secondary alcohol precursor (e.g., 6-oxabicyclo[3.2.1]octane-2-methanol) to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation to avoid over-oxidation to carboxylic acids .
Q. Key Considerations :
- Monitor reaction stereochemistry with chiral HPLC or polarimetry.
- Purify intermediates via flash chromatography to minimize byproducts.
Q. What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (C₈H₁₀O₂) and fragmentation patterns .
Validation : Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shifts) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- GHS Classifications : Based on structural analogs, expect acute toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation .
Advanced Research Questions
Q. How does stereochemistry influence the aldehyde’s reactivity and biological interactions?
Methodological Answer:
- Stereoelectronic Effects : The (1S,2R,5S) configuration may restrict conformational flexibility, altering nucleophilic attack trajectories on the aldehyde group. Computational modeling (e.g., DFT or MD simulations) can predict reactivity trends .
- Biological Relevance : Analogous bicyclic aldehydes exhibit enzyme inhibition (e.g., β-lactamase inhibition in avibactam derivatives). Test interactions via kinetic assays or X-ray crystallography to identify binding motifs .
Q. Experimental Design :
- Synthesize enantiomers and diastereomers to compare reactivity/bioactivity.
- Use circular dichroism (CD) to correlate stereochemistry with optical activity .
Q. What strategies prevent racemization during synthesis or derivatization?
Methodological Answer:
- Low-Temperature Reactions : Perform reactions below 0°C to minimize thermal racemization .
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Evans oxazolidinones) to stabilize stereocenters .
- Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .
Validation : Track enantiomeric excess (ee) via chiral GC or HPLC at each synthetic step .
Q. How can computational methods guide the design of derivatives with enhanced properties?
Methodological Answer:
- QSAR Modeling : Corrogate aldehyde electronic parameters (Hammett σ) with bioactivity data to predict derivative efficacy .
- Docking Studies : Use AutoDock or Schrödinger to screen derivatives against target proteins (e.g., antimicrobial targets) .
- Solubility Prediction : Apply COSMO-RS models to optimize logP for drug-likeness .
Case Study : Avibactam derivatives () were optimized using similar computational approaches for improved β-lactamase binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
